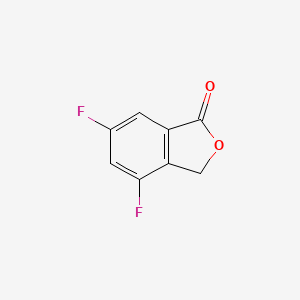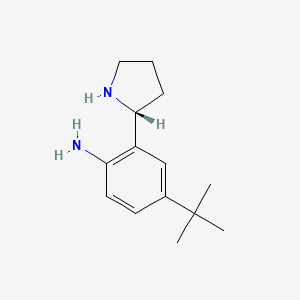![molecular formula C17H15ClF2N4O2S B13333879 N-[2-amino-1-[5-(hydroxymethyl)thiazol-2-yl]ethyl]-5-(4-chloro-3,5-difluoro-phenyl)-1H-pyrrole-2-carboxamide](/img/structure/B13333879.png)
N-[2-amino-1-[5-(hydroxymethyl)thiazol-2-yl]ethyl]-5-(4-chloro-3,5-difluoro-phenyl)-1H-pyrrole-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Amino-1-(5-(hydroxymethyl)thiazol-2-yl)ethyl)-5-(4-chloro-3,5-difluorophenyl)-1H-pyrrole-2-carboxamide is a synthetic organic compound that belongs to the class of pyrrole carboxamides This compound is characterized by its complex structure, which includes a thiazole ring, a pyrrole ring, and a phenyl ring with chloro and difluoro substitutions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Amino-1-(5-(hydroxymethyl)thiazol-2-yl)ethyl)-5-(4-chloro-3,5-difluorophenyl)-1H-pyrrole-2-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the thiazole ring, followed by the introduction of the hydroxymethyl group. The pyrrole ring is then synthesized and coupled with the thiazole derivative. Finally, the phenyl ring with chloro and difluoro substitutions is introduced through a series of substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process would also include purification steps such as recrystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
N-(2-Amino-1-(5-(hydroxymethyl)thiazol-2-yl)ethyl)-5-(4-chloro-3,5-difluorophenyl)-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro and difluoro groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction of a nitro group would produce an amine derivative.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
作用机制
The mechanism of action of N-(2-Amino-1-(5-(hydroxymethyl)thiazol-2-yl)ethyl)-5-(4-chloro-3,5-difluorophenyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
相似化合物的比较
Similar Compounds
N-(2-Amino-1-(5-(hydroxymethyl)thiazol-2-yl)ethyl)-5-(4-chlorophenyl)-1H-pyrrole-2-carboxamide: Similar structure but lacks the difluoro substitutions.
N-(2-Amino-1-(5-(hydroxymethyl)thiazol-2-yl)ethyl)-5-(3,5-difluorophenyl)-1H-pyrrole-2-carboxamide: Similar structure but lacks the chloro substitution.
Uniqueness
The unique combination of the chloro and difluoro substitutions on the phenyl ring, along with the thiazole and pyrrole rings, gives N-(2-Amino-1-(5-(hydroxymethyl)thiazol-2-yl)ethyl)-5-(4-chloro-3,5-difluorophenyl)-1H-pyrrole-2-carboxamide distinct chemical and biological properties. These structural features may enhance its binding affinity to specific molecular targets and improve its overall efficacy in various applications.
属性
分子式 |
C17H15ClF2N4O2S |
|---|---|
分子量 |
412.8 g/mol |
IUPAC 名称 |
N-[2-amino-1-[5-(hydroxymethyl)-1,3-thiazol-2-yl]ethyl]-5-(4-chloro-3,5-difluorophenyl)-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C17H15ClF2N4O2S/c18-15-10(19)3-8(4-11(15)20)12-1-2-13(23-12)16(26)24-14(5-21)17-22-6-9(7-25)27-17/h1-4,6,14,23,25H,5,7,21H2,(H,24,26) |
InChI 键 |
TYXKVUMFJJEHMH-UHFFFAOYSA-N |
规范 SMILES |
C1=C(NC(=C1)C(=O)NC(CN)C2=NC=C(S2)CO)C3=CC(=C(C(=C3)F)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(Azetidin-1-yl)methyl]azetidine](/img/structure/B13333799.png)
![(R)-8-(tert-Butoxycarbonyl)-3,3-difluoro-8-azaspiro[4.5]decane-1-carboxylic acid](/img/structure/B13333801.png)





![Rel-(1S,3R)-5-((benzyloxy)carbonyl)-5-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B13333860.png)





